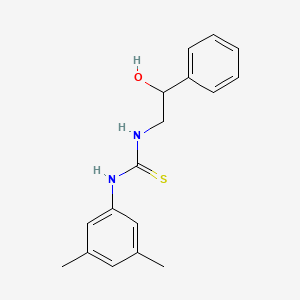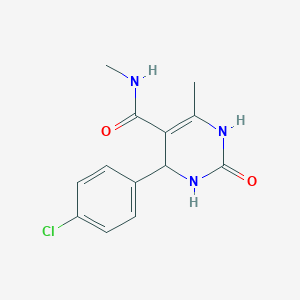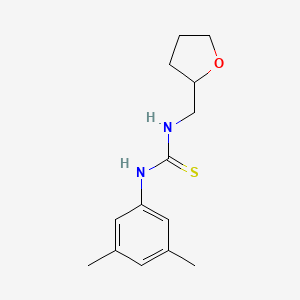
N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea, also known as DMTU, is a compound that has been widely studied in the field of biochemistry and physiology. DMTU is a thiourea derivative that has been shown to have antioxidant properties and to be a potent scavenger of reactive oxygen species (ROS).
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea has been widely studied in the field of biochemistry and physiology due to its antioxidant properties. It has been shown to protect against oxidative stress and to have a protective effect on various organs such as the liver, kidney, and heart. This compound has also been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea is related to its ability to scavenge reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. This compound acts as an antioxidant by neutralizing ROS and preventing them from causing damage. Additionally, this compound has been shown to activate various signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and to have a protective effect on various organs such as the liver, kidney, and heart. This compound has also been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases. Additionally, this compound has been shown to activate various signaling pathways that are involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea in lab experiments is its antioxidant properties. It can be used to protect cells and tissues against oxidative stress and to study the effects of oxidative stress on various organs. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound can be toxic to cells and tissues.
Direcciones Futuras
There are a number of future directions for research on N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea. One area of research could be the development of new compounds that are more potent antioxidants than this compound. Another area of research could be the study of the effects of this compound on different cell types and tissues. Additionally, more research is needed to understand the mechanism of action of this compound and its potential therapeutic applications.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-13(2)10-15(9-12)19-17(21)18-11-16(20)14-6-4-3-5-7-14/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIXHCAZPMLACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC(C2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987576.png)
![ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3987584.png)
![2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987589.png)
![6-methoxy-2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3987608.png)
![1-(2,3-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B3987616.png)
![4-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987631.png)
![ethyl 2-[3-hydroxy-5-(4-nitrophenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987632.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-1-methyl-1H-imidazole-2-carboxamide](/img/structure/B3987633.png)
![N-{2-[4-phenyl-5-(tetrahydrofuran-3-yl)-1H-imidazol-1-yl]ethyl}aniline](/img/structure/B3987639.png)

![4-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987664.png)
![1-[2-(diethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987665.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3987674.png)